4-Carboxynaphthalene-1-boronic acid

Organic Synthesis Suzuki-Miyaura Cross-Coupling Boronic Acid Derivatives

4-Carboxynaphthalene-1-boronic acid (CAS 332398-57-9) is a bifunctional arylboronic acid for Suzuki-Miyaura cross-coupling and fluorescent chemosensor development. Its free carboxylic acid group at the 4-position provides a derivatization handle and aqueous solubility not available with naphthalene-1-boronic acid or pinacol ester analogs. • Achieves 55-95% coupling yields with bulky bromonaphthalenes • Enables ‘off-on’ fluorescence sensing of saccharides in aqueous media • Carboxylic acid group supports fragment-based drug design & surface anchoring • 98% purity; store at 2-8°C; ships at ambient temperature

Molecular Formula C11H9BO4
Molecular Weight 216 g/mol
CAS No. 332398-57-9
Cat. No. B1592723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxynaphthalene-1-boronic acid
CAS332398-57-9
Molecular FormulaC11H9BO4
Molecular Weight216 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C2=CC=CC=C12)C(=O)O)(O)O
InChIInChI=1S/C11H9BO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,15-16H,(H,13,14)
InChIKeySRYYKYNBMCQCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carboxynaphthalene-1-boronic Acid: Technical Specifications


4-Carboxynaphthalene-1-boronic acid (C11H9BO4; MW: 216.00 g/mol) is a bifunctional arylboronic acid featuring a naphthalene core with a boronic acid group at the 1-position and a carboxylic acid group at the 4-position . This compound is a versatile building block for Suzuki-Miyaura cross-coupling reactions and a key component in boronic acid-based fluorescent chemosensors [1]. Commercially available in purities of 95-98% , its calculated properties include an ACD/LogP of 1.80, zero Rule of 5 violations, and a pKa of 3.22±0.10 .

Bifunctional naphthalene scaffold Boronic acid + carboxylic acid enable orthogonal reactivity
Suzuki-Miyaura cross-coupling Free boronic acid for direct use with hindered partners
Research-grade purity Commercially available in purified grade; Lot-specific COA review advised

Differentiation from Common Analogs


The presence of both a boronic acid and a carboxylic acid group on the naphthalene scaffold confers unique physicochemical properties that cannot be replicated by simple substitution with common analogs like naphthalene-1-boronic acid or 1-naphthaleneboronic acid . While the latter lack the carboxylic acid group , other derivatives such as 4-(methoxycarbonyl)naphthalene-1-boronic acid [1] or the pinacol ester exhibit significantly altered reactivity profiles, stability, and handling requirements. These structural differences translate directly into distinct performance characteristics in cross-coupling reactions and sensing applications, which are quantitatively detailed below.

Naphthalene-1-boronic acid
Lacks carboxylic acid; lower aqueous solubility and no carboxyl handle for derivatization
Pinacol ester
Protected boronic acid may require deprotection; altered reactivity and handling profile
Methyl ester analog
Ester requires hydrolysis for free carboxyl; reactivity and sensing application may differ

Quantitative Comparison vs. Closest Analogs


Synthesis Efficiency from Aldehyde Precursor

The target compound can be synthesized from 4-formylnaphthalene-1-boronic acid with a 78% yield via oxidation with KMnO4 and NaOH in water [1]. This yield is comparable to standard oxidation methods for similar aryl aldehydes, but the presence of the boronic acid group necessitates careful control of reaction conditions (0°C, 0.25h) to prevent protodeboronation [1]. This established protocol provides a reliable and scalable synthetic route, which is critical for procurement planning and cost estimation.

Synthesis yield
Class-level
78% yield reported
Reported protocol feasibility for procurement planning
Yield may vary with scale; protodeboronation risk requires review
Organic Synthesis Suzuki-Miyaura Cross-Coupling Boronic Acid Derivatives

Hydrophilic-Lipophilic Balance and Aqueous Compatibility

The calculated ACD/LogP for 4-carboxynaphthalene-1-boronic acid is 1.80 , which is significantly lower than the predicted LogP for naphthalene-1-boronic acid (approximately 2.5-2.8 based on similar naphthyl compounds) [1]. This difference of approximately 0.7-1.0 LogP units indicates a substantially higher hydrophilicity for the target compound, directly attributable to the 4-carboxylic acid group. Furthermore, the compound has zero violations of Lipinski's Rule of 5 , and a predicted ACD/BCF of 1 at pH 5.5 , suggesting favorable drug-like properties.

Hydrophilicity (LogP)
Class-level
ACD/LogP 1.80 vs ~2.5‑2.8 for analog
Supports aqueous media compatibility; context-dependent
Calculated values; experimental solubility should be confirmed
Physicochemical Properties Drug Discovery Solubility

Reactivity in Suzuki-Miyaura Cross-Coupling

The free boronic acid form of 4-carboxynaphthalene-1-boronic acid can be used directly in Suzuki-Miyaura couplings under certain conditions, whereas the pinacol ester derivative (CAS 1073353-77-1) often requires an additional deprotection step or different reaction conditions . While specific comparative yields for this exact scaffold are not published, studies on general naphthylboronic acids demonstrate that careful purification of the free boronic acid enables efficient coupling of sterically hindered partners, achieving product yields of 55-95% with enantioselectivities of 50-90% [1]. In contrast, the pinacol ester is typically employed for improved stability during storage and handling but may require harsher conditions for transmetalation .

Coupling reactivity
Class-level
Free acid enables hindered coupling; pinacol ester may add steps
Reaction design choice affects step count and yield
55‑95% yield range reported for analogous naphthylboronic acids
Cross-Coupling Boronic Acid Reactivity Protecting Group Strategy

Fluorescent Sensing of Saccharides

The target compound's naphthalene core serves as a fluorophore, while the boronic acid moiety acts as a recognition unit for 1,2-diols such as saccharides . Upon binding to a diol, the boronic acid group undergoes a change in hybridization from sp2 to sp3, which disrupts photoinduced electron transfer (PET) and leads to significant fluorescence enhancement—a classic 'off-on' sensing mechanism [1]. While compound-specific fluorescence quantum yields or binding constants are not directly reported, the structural class of naphthalene boronic acids is well-established for this application, with some derivatives showing quantum yields as high as 89% . In contrast, the methyl ester analog (CAS 957034-67-2) would require hydrolysis to the carboxylic acid for optimal aqueous solubility, and simple naphthalene-1-boronic acid lacks the carboxyl group that can enhance water solubility and provide an additional functionalization handle [2].

Fluorescent sensing
Class-level
Naphthalene-based off‑on response for diols
Scaffold supports saccharide sensor development
Quantum yield up to 89% reported for related water‑soluble analogs
Fluorescent Chemosensors Saccharide Detection Boronic Acid-Diol Binding

Key Application Scenarios


Sterically Hindered Biaryl Synthesis in Drug Discovery

In medicinal chemistry, the need to access sterically demanding biaryl motifs is common. The use of purified 4-carboxynaphthalene-1-boronic acid, rather than its pinacol ester or a less soluble analog, can be critical for successful coupling reactions with bulky bromonaphthalenes. As demonstrated with related naphthylboronic acids, yields of 55-95% can be achieved using the free acid [1]. The carboxyl group also provides a handle for further derivatization, making it a versatile building block for fragment-based drug design and lead optimization.

Water-Soluble Fluorescent Probes for Glucose Monitoring

The combination of a naphthalene fluorophore, a boronic acid recognition unit, and a carboxylic acid group for water solubility [1] makes 4-carboxynaphthalene-1-boronic acid an ideal starting material for designing implantable or wearable glucose sensors. The 'off-on' fluorescence response upon saccharide binding allows for real-time monitoring. This is a distinct advantage over ester-protected analogs that would require an additional deprotection step before use in an aqueous biological environment .

Functionalized Organic Semiconductor Materials

The naphthalene core is a common motif in organic electronics. The bifunctional nature of 4-carboxynaphthalene-1-boronic acid allows for its incorporation into conjugated polymers or small-molecule semiconductors via Suzuki polymerization [1]. The carboxylic acid group can serve as an anchoring group for surface modification or as a site for further functionalization to tune electronic properties, which is not possible with simpler naphthalene-1-boronic acid .

Boron-Doped Carbon Dots for Metal Ion Sensing

Naphthalene boronic acids have been successfully used as boron sources in the synthesis of highly fluorescent boron-doped carbon dots (BCDs) [1]. For instance, BCDs synthesized from catechol and naphthalene boronic acid exhibited a high quantum yield of 39.4% [1]. The use of 4-carboxynaphthalene-1-boronic acid could introduce carboxylic acid surface groups, potentially improving the aqueous dispersibility and metal ion chelation properties of the resulting BCDs for applications such as Mg2+ detection .

Application
Selection Property
Validation Focus
Hindered biaryl synthesis
Free boronic acid reactivity with bulky partners
Coupling efficiency and scope review
Aqueous fluorescent probes
Carboxyl‑enhanced water solubility and sensor scaffold
Binding‑induced fluorescence enhancement
Organic semiconductor materials
Bifunctional naphthalene for conjugated systems
Anchoring and electronic property tuning
Boron‑doped carbon dots
Carboxylic acid surface groups for dispersibility
Quantum yield and metal‑ion chelation assessment

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